molecular formula C7H12ClNO2 B2895535 Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride CAS No. 84348-41-4

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

Cat. No. B2895535
CAS RN: 84348-41-4
M. Wt: 177.63
InChI Key: ZJJKQHRENJKUJF-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also seems to have a carboxylate group attached to the pyrrolidine ring, which is a common feature in many bioactive molecules .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could vary widely depending on the conditions and the other reactants present. It might undergo reactions typical of carboxylates, such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

Catalytic Applications in Asymmetric Synthesis

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate derivatives have been explored for their catalytic efficiency in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This process showcases their role in facilitating enantioselective reactions, an essential aspect of producing chiral compounds for pharmaceutical applications (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Antibacterial Compounds

Research has demonstrated the synthesis of complex antibacterial agents using methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride as a precursor. For example, the compound has been employed in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its significance in developing novel antibiotics and addressing bacterial resistance challenges (Cheng Qing-fang, 2005).

Photoreactions and Organic Transformations

The irradiation of certain pyrrolidinium derivatives in the presence of alkanoate anions leads to the formation of adducts useful in organic transformations. This application underscores the compound's role in photoreactions, contributing to the synthesis of various organic compounds with potential utility in materials science and medicinal chemistry (Kurauchi, Nobuhara, & Ohga, 1986).

Neuroprotective Properties

Certain derivatives of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride have shown promise as neuroprotective agents. The activation of specific metabotropic glutamate receptors by these derivatives can protect neurons against excitotoxic degeneration, offering potential pathways for developing treatments for neurodegenerative disorders (Battaglia et al., 1998).

Medicinal Chemistry Applications

In medicinal chemistry, methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride and its derivatives are valuable for synthesizing dipeptidyl peptidase IV inhibitors. These compounds are crucial for developing therapies for type 2 diabetes and other metabolic disorders, showcasing the compound's impact on healthcare advancements (Singh & Umemoto, 2011).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKQHRENJKUJF-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=C)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=C)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

CAS RN

84348-41-4
Record name (S)-METHYL 4-METHYLENEPYRROLIDINE-2-CARBOXYLATE HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.